molecular formula C14H31Cl3N4O4 B1433888 N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride CAS No. 1820706-28-2

N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride

Cat. No.: B1433888
CAS No.: 1820706-28-2
M. Wt: 425.8 g/mol
InChI Key: YLNDESLUYOIZGH-UHFFFAOYSA-N
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Description

N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride is a chemical compound with the molecular formula C14H31Cl3N4O4 and a molecular weight of 425.8 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes. In medicine, it is investigated for its potential therapeutic applications. Additionally, it has industrial applications in the production of various chemical products .

Preparation Methods

The synthesis of N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride involves several steps. The primary synthetic route includes the reaction of morpholine with acetamide under specific conditions to form the desired product. The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other members of the indole family, such as JWH-018 and AM-2201. These compounds share some structural similarities but differ in their specific chemical properties and applications .

Properties

IUPAC Name

N-(morpholin-3-ylmethyl)acetamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H14N2O2.3ClH/c2*1-6(10)9-4-7-5-11-3-2-8-7;;;/h2*7-8H,2-5H2,1H3,(H,9,10);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNDESLUYOIZGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1COCCN1.CC(=O)NCC1COCCN1.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31Cl3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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